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3-iso-Butoxy-4,5-difluorobenzoyl chloride

Cat. No.: B12642101
M. Wt: 248.65 g/mol
InChI Key: ZUXREWZFGMULEZ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzoyl Chlorides in Chemical Research

Fluorinated benzoyl chlorides are a class of organic compounds that have garnered considerable attention in chemical research, primarily due to the profound effects that fluorine substitution has on the parent molecule. The incorporation of fluorine atoms into the benzoyl chloride structure can significantly alter its electronic properties, reactivity, and biological activity. nih.gov

The high electronegativity of fluorine can lead to a more electrophilic carbonyl carbon in the benzoyl chloride, potentially enhancing its reactivity towards nucleophiles. researchgate.net Furthermore, the presence of fluorine atoms can block metabolic pathways, increase thermal stability, and improve the lipophilicity of a molecule, all of which are desirable traits in the design of pharmaceuticals and agrochemicals. nih.govchemimpex.com The introduction of fluorine can also influence the conformation of molecules, which can be critical for their interaction with biological targets. Research on various fluorinated benzoyl chlorides has demonstrated their utility as key intermediates in the synthesis of a wide range of biologically active compounds, including anti-cancer and anti-inflammatory drugs. chemimpex.com

Overview of Benzoyl Chloride Reactivity and Synthetic Utility

Benzoyl chloride is a classic acyl chloride that exhibits characteristic reactivity, making it a cornerstone reagent in organic synthesis. nih.govwikipedia.org Its primary role is to introduce the benzoyl group (C6H5CO-) into other molecules. The high reactivity of the acyl chloride functional group is due to the presence of a good leaving group (the chloride ion) and an electrophilic carbonyl carbon.

The synthetic utility of benzoyl chlorides is broad and includes several key transformations:

Acylation: Benzoyl chlorides are excellent reagents for the Friedel-Crafts acylation of aromatic compounds, leading to the formation of benzophenones and their derivatives. wikipedia.org

Esterification: They react readily with alcohols to form benzoate (B1203000) esters, a common protecting group and a functional group present in many natural products and pharmaceuticals. wikipedia.org

Amidation: The reaction of benzoyl chlorides with primary or secondary amines yields benzamides. wikipedia.orgchemspider.com This reaction is fundamental to the formation of amide bonds, which are central to the structure of peptides and many synthetic polymers.

Peroxide Formation: Benzoyl chloride is a precursor to benzoyl peroxide, a widely used initiator in polymer chemistry. wikipedia.org

The reactivity of benzoyl chlorides can be modulated by the presence of substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as fluorine, tend to increase the electrophilicity of the carbonyl carbon and can influence the reaction mechanism. nih.gov

Contextualizing the iso-Butoxy Moiety in Advanced Organic Molecules

The iso-butoxy group, -OCH2CH(CH3)2, is an ether functional group derived from iso-butanol. In the context of a larger molecule like 3-iso-Butoxy-4,5-difluorobenzoyl chloride, this group can exert several important influences. The term "iso" indicates that all carbons except one form a continuous chain, with the final carbon being part of an isopropyl group at the end of the chain. ucla.edu

The iso-butoxy group adds steric bulk to the molecule. This can be a strategic element in synthesis, directing the approach of reagents to a specific side of the molecule or influencing the rotational barriers around chemical bonds. This steric hindrance can also contribute to the kinetic stability of the molecule.

From a physicochemical perspective, the iso-butoxy group increases the lipophilicity of the molecule, which can be crucial for its solubility in nonpolar organic solvents and its ability to cross biological membranes. The presence of the ether linkage provides a site for hydrogen bonding, which can also influence the molecule's physical properties and interactions with other molecules.

Academic Research Relevance and Scope of the Compound

While direct academic studies on this compound are not readily found, its structure suggests significant relevance as a versatile intermediate in several areas of chemical research. The combination of its reactive acyl chloride, difluoroaromatic ring, and the iso-butoxy group makes it a prime candidate for the synthesis of complex and highly functionalized molecules.

The likely research applications of this compound include:

Medicinal Chemistry: The difluorinated benzene ring is a common motif in modern pharmaceuticals. This compound could be used to synthesize novel drug candidates where the difluorobenzoyl moiety imparts desirable pharmacokinetic properties. The iso-butoxy group could be used to probe steric pockets in enzyme active sites or to enhance membrane permeability.

Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound could serve as a monomer or a precursor to monomers for the synthesis of advanced polymers with tailored properties. chemimpex.com

Agrochemicals: The development of new herbicides and fungicides often involves the incorporation of fluorinated aromatic rings to enhance efficacy and metabolic stability. chemimpex.com This compound could be a valuable starting material for the synthesis of novel agrochemicals.

The scope of this compound's utility lies in its ability to introduce a specific combination of functional groups in a single step, allowing for the efficient construction of complex molecular architectures.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC11H11ClF2O2248.65Not available
2-iso-Butoxy-3,5-difluorobenzoyl chlorideC11H11ClF2O2248.651443325-10-7
3-Butoxy-4,5-difluorobenzoyl chlorideC11H11ClF2O2248.651443325-06-1
3,4-Difluorobenzoyl chlorideC7H3ClF2O176.5576903-88-3
3,5-Difluorobenzoyl chlorideC7H3ClF2O176.55129714-97-2
Benzoyl chlorideC7H5ClO140.5798-88-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClF2O2 B12642101 3-iso-Butoxy-4,5-difluorobenzoyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

3,4-difluoro-5-(2-methylpropoxy)benzoyl chloride

InChI

InChI=1S/C11H11ClF2O2/c1-6(2)5-16-9-4-7(11(12)15)3-8(13)10(9)14/h3-4,6H,5H2,1-2H3

InChI Key

ZUXREWZFGMULEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=CC(=C1)C(=O)Cl)F)F

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Iso Butoxy 4,5 Difluorobenzoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. libretexts.org These reactions proceed via a two-step mechanism: initial nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the substituted product. libretexts.orglibretexts.org The precise mechanistic pathway and reaction rate are highly sensitive to the solvent environment and the electronic properties of the aromatic ring substituents.

Solvolysis Mechanisms (SN1-SN2 Spectrum) in Weakly Nucleophilic Media

The solvolysis of benzoyl chlorides in weakly nucleophilic, ion-stabilizing solvents, such as aqueous hexafluoroisopropanol (HFIP), acetic acid, and formic acid, does not follow a single, invariant mechanism. nih.gov Instead, it operates across a spectrum of mechanisms ranging from a dissociative, SN1-like pathway to an associative, SN2-like pathway. nih.gov

The SN1-like mechanism involves the rate-limiting formation of a discrete benzoyl cation intermediate, which is then rapidly captured by the solvent nucleophile. nih.govnih.gov This pathway is favored by electron-donating substituents on the aromatic ring, which stabilize the positive charge of the acylium ion. Conversely, the SN2-like mechanism involves a direct, bimolecular displacement of the chloride by the solvent, proceeding through a single transition state. This associative pathway is favored by electron-withdrawing substituents, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org Studies on various substituted benzoyl chlorides have shown that the dominant mechanism is a function of both the substituent's electronic nature and the solvent's nucleophilicity and ionizing power. nih.gov For instance, a cationic reaction channel has been shown to be dominant for many substituted benzoyl chlorides in 97% HFIP. nih.gov

MechanismKey Intermediate/Transition StateFavored ByRole of Solvent
SN1-like (Dissociative)Benzoyl Cation IntermediateElectron-Donating GroupsHigh ionizing power, weak nucleophilicity
SN2-like (Associative)Bimolecular Transition StateElectron-Withdrawing GroupsHigher nucleophilicity

Influence of Fluorine and iso-Butoxy Substituents on Reaction Kinetics and Selectivity

The substituents on the aromatic ring of 3-iso-butoxy-4,5-difluorobenzoyl chloride exert competing electronic and steric effects that influence its reactivity in nucleophilic acyl substitution reactions.

Fluorine Substituents : The two fluorine atoms at the C4 and C5 positions are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This would tend to accelerate reactions proceeding through an associative (SN2-like) mechanism. rsc.org However, fluorine can also act as a weak π-donor through resonance (+M), which would slightly destabilize an associative transition state but could stabilize a dissociative acylium cation intermediate. wikipedia.org In related systems like 2,6-difluorobenzoyl chloride, the inductive effect is dominant. dntb.gov.ua

iso-Butoxy Substituent : The iso-butoxy group at the C3 position has a dual electronic role. Its oxygen atom can donate electron density to the aromatic ring via a strong resonance effect (+M), which would stabilize the formation of a benzoyl cation and favor an SN1-like pathway. organicchemistrytutor.com Simultaneously, the oxygen atom is electronegative, leading to a weaker inductive electron withdrawal (-I). Generally, for alkoxy groups, the resonance effect is dominant. organicchemistrytutor.com Additionally, the bulky iso-butyl group exerts a significant steric effect, which could hinder the approach of a nucleophile to the carbonyl center, potentially slowing the rate of an SN2-like reaction.

The net effect on the reaction kinetics for this compound is a balance of these factors. The strong -I effect of the two fluorine atoms likely enhances the carbonyl carbon's electrophilicity, while the +M effect of the iso-butoxy group provides resonance stabilization for a potential cationic intermediate. The reaction mechanism will likely lie in the SN1-SN2 continuum, with its exact position being highly dependent on the specific reaction conditions, particularly the solvent. nih.gov

SubstituentPositionElectronic EffectInfluence on Reaction Pathway
iso-ButoxyC3+M (dominant), -IFavors SN1 (stabilizes cation), sterically hinders SN2
FluoroC4-I (dominant), +MFavors SN2 (increases electrophilicity)
C5

Electrophilic Aromatic Substitution Potentials of the Fluorinated Aryl Moiety

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The position of substitution on the ring of this compound is determined by the cumulative directing effects of the existing substituents. libretexts.org

iso-Butoxy Group (-O-iBu) : This is an activating group due to the strong resonance donation (+M effect) from the oxygen lone pairs, which enriches the electron density of the ring. It directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com In this molecule, the positions ortho to the iso-butoxy group are C2 and C4 (already substituted), and the para position is C6. Therefore, it strongly directs towards C2 and C6.

Benzoyl Chloride Group (-COCl) : This is a strongly deactivating group due to both the inductive withdrawal by the carbonyl oxygen and the resonance withdrawal of electron density from the ring. It is a meta-director. libretexts.org The positions meta to the C1 position are C3 (substituted) and C5 (substituted).

Metal-Catalyzed Transformations

The functional groups on this compound provide handles for various metal-catalyzed reactions, enabling further molecular elaboration.

Palladium-Catalyzed Acyl Exchange and Cross-Coupling Reactions

The acyl chloride moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which serve as powerful alternatives to traditional Friedel-Crafts acylations. organic-chemistry.org In these reactions, the C-Cl bond of the acyl chloride undergoes oxidative addition to a Pd(0) complex. The resulting acylpalladium(II) intermediate can then engage in transmetalation with an organometallic reagent (e.g., organostannanes in Stille coupling or organoboronic acids in Suzuki coupling), followed by reductive elimination to form a new ketone and regenerate the Pd(0) catalyst. organic-chemistry.orgresearchgate.net

This methodology allows for the formation of unsymmetrical ketones with high chemoselectivity and functional group tolerance. organic-chemistry.orgelsevierpure.com For example, this compound could be coupled with various arylboronic acids or organostannanes to synthesize a diverse range of diaryl or aryl-alkyl ketones. The use of specialized palladium precatalysts and ligands can achieve high yields even with challenging substrates like other aryl chlorides present in the molecule. organic-chemistry.orgnih.gov

Reaction NameCoupling PartnerProduct Type
Suzuki-Miyaura CouplingOrganoboronic Acid (R-B(OH)₂)Ketone (Ar-CO-R)
Stille CouplingOrganostannane (R-SnBu₃)Ketone (Ar-CO-R)
Hiyama CouplingOrganosilane (R-SiF₃)Ketone (Ar-CO-R)
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Ynone (Ar-CO-C≡C-R)

Transition Metal-Catalyzed C-H Functionalization of Related Systems

The C-H bonds on the aromatic ring, particularly those adjacent to the fluorine atoms, are potential sites for transition metal-catalyzed functionalization. rsc.org The C-F bond itself can act as a directing group in certain catalytic systems. nih.gov For instance, transition metals like palladium, rhodium, or ruthenium can coordinate in a way that facilitates the cleavage and subsequent functionalization of a C-H bond ortho to a fluorine atom. rsc.orgnih.gov

In the context of this compound, the C-H bond at the C6 position is ortho to the fluorine at C5. This arrangement makes it a prime target for directed C-H activation. nih.gov Such strategies have been used to introduce a variety of substituents, including aryl, alkyl, and heteroatom groups, onto fluorinated aromatic scaffolds. mdpi.comchemistryworldconference.comnih.gov The specific outcome is highly dependent on the choice of metal catalyst, ligand, and reaction conditions. This approach offers a powerful, atom-economical method for elaborating the structure of poly-functionalized fluoroaromatics without requiring prior activation of the C-H bond.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the reactivity and reaction mechanisms of This compound , including investigations into its acylium ion intermediates or its reactions with amines and other nucleophiles.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the specified outline for this particular compound.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the NMR spectra is essential for the structural confirmation of 3-iso-Butoxy-4,5-difluorobenzoyl chloride. This would involve the interpretation of proton, carbon-13, and fluorine-19 NMR data, complemented by two-dimensional NMR techniques for unambiguous signal assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would be expected to show signals corresponding to the protons of the isobutoxy group and the aromatic protons. The isobutoxy group would likely present as a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (-OCH₂-) protons. The aromatic region would display signals for the two protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the isobutoxy, fluoro, and benzoyl chloride substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the carbon framework of the molecule. Distinct signals would be anticipated for the carbonyl carbon of the benzoyl chloride, the aromatic carbons (with their chemical shifts influenced by the fluorine and isobutoxy substituents), and the carbons of the isobutoxy group.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Probing

¹⁹F NMR spectroscopy would provide direct information about the fluorine atoms on the aromatic ring. The chemical shifts and coupling constants of the two fluorine signals would confirm their positions and their electronic environment.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Definitive Assignments

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be invaluable in definitively assigning the ¹H and ¹³C signals. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons over two or three bonds, helping to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the precise mass of the molecular ion of this compound. This exact mass measurement would serve to confirm the elemental formula of the compound, C₁₁H₁₁ClF₂O₂.

Fragmentation Pathways and Structural Elucidation

Mass spectrometry (MS) is a critical tool for the structural elucidation of organofluorine compounds. numberanalytics.com In the analysis of this compound, electron ionization (EI) or softer ionization techniques followed by tandem mass spectrometry (MS/MS) can reveal detailed structural information through characteristic fragmentation patterns. numberanalytics.com

The fragmentation of benzoyl chlorides typically begins with the loss of the chlorine radical to form a stable acylium ion. For the parent compound, benzoyl chloride, this results in the formation of the benzoyl cation (m/z 105), which is often the base peak in the spectrum. nih.gov For this compound, a similar initial fragmentation is expected, leading to the formation of the 3-iso-butoxy-4,5-difluorobenzoyl cation. Subsequent fragmentation pathways would likely involve the isobutoxy group, such as the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, or cleavage of the ether bond. High-resolution mass spectrometry (HRMS) is particularly valuable, as it provides highly accurate mass measurements that help determine the elemental composition of the parent ion and its fragments. numberanalytics.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed StructureKey Fragmentation Step
[M]⁺C₁₁H₁₁F₂ClO₂⁺Molecular Ion
[M-Cl]⁺C₁₁H₁₁F₂O₂⁺Loss of chlorine radical
[M-Cl-C₄H₈]⁺C₇H₃F₂O₂⁺Loss of isobutylene from the acylium ion
[M-OC₄H₉]⁺C₇H₂F₂ClO⁺Cleavage of the ether bond

This table is based on general fragmentation principles of benzoyl chlorides and ethers and serves as a predictive guide.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound would be characterized by several distinct absorption bands that confirm its structure.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the acyl chloride group. Unlike ketones or esters, acyl chlorides often show a high-frequency C=O band, typically in the range of 1770-1815 cm⁻¹. researchgate.net Frequently, a second, weaker band is observed at a lower frequency (around 1730-1750 cm⁻¹) due to Fermi resonance with an overtone of a lower-frequency vibration. researchgate.netnist.gov Other key absorptions include the C-O-C stretching of the isobutoxy ether group, C-F stretches from the fluorinated aromatic ring, and various C-H and aromatic C=C vibrations. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Acyl Chloride (C=O)Stretch (Fermi Resonance)~1785 and ~1740Strong
Aromatic C-FStretch~1100 - 1300Strong
Ether (Ar-O-C)Asymmetric Stretch~1250Strong
Aromatic Ring (C=C)Stretch~1450 - 1600Medium-Weak
Alkyl C-HStretch~2870 - 2960Medium

Data compiled from general IR correlation tables and spectra of related compounds like benzoyl chloride. researchgate.netnist.govchemicalbook.com

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing non-volatile organic compounds. However, the direct analysis of highly reactive compounds like acyl chlorides by conventional reversed-phase HPLC presents a significant challenge due to the presence of water in the mobile phase, which can lead to rapid hydrolysis of the analyte on the column. chromforum.org

To overcome this, two main strategies can be employed:

Derivatization: The acyl chloride can be reacted with a nucleophile (e.g., an amine or alcohol) to form a stable amide or ester derivative prior to analysis. This allows for robust separation using standard reversed-phase methods. chromforum.org

Non-Aqueous Chromatography: The analysis can be performed using a normal-phase setup with non-polar, aprotic solvents or a non-aqueous reversed-phase system to prevent hydrolysis.

A typical HPLC method for a derivative would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, with detection by a UV detector, as the aromatic ring is a strong chromophore. jocpr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This technique is particularly powerful for identifying unknown impurities and degradation products in a sample. For a compound like this compound, an LC-MS method would typically be used after derivatization to ensure stability during the chromatographic run. nih.gov

The use of LC-MS is crucial in pharmaceutical and chemical development for profiling metabolites and impurities. nih.govnih.gov In the context of halogenated compounds, LC-MS can selectively detect molecules based on their characteristic isotopic patterns, especially for chlorine. researchgate.netresearchgate.net High-resolution LC-MS (LC-HRMS) is even more powerful, enabling the determination of the elemental formulas of co-eluting impurities. nih.govacs.org

Ultra-Performance Liquid Chromatography (UPLC) is an advancement on HPLC that uses columns with smaller particle sizes (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. tudelft.nl A UPLC-UV method for analyzing this compound (likely as a derivative) would provide a rapid and highly efficient means of assessing purity and quantifying related substances. tudelft.nl The high resolving power is especially beneficial for separating structurally similar isomers or process-related impurities that might not be resolved by standard HPLC.

Table 3: Comparison of Chromatographic Methods for Analysis

TechniquePrincipleAdvantages for this CompoundCommon Application
HPLC-UV Liquid-phase separation with UV detection.Robust, widely available, good for quantitative analysis of the main component (as derivative).Routine purity testing and quality control. jocpr.com
LC-MS HPLC separation coupled with mass spectrometric detection.High sensitivity and selectivity; structural confirmation of impurities. researchgate.netnih.govImpurity profiling, identification of byproducts.
UPLC-UV High-pressure HPLC with smaller particle columns.Faster analysis, higher resolution, and increased sensitivity. tudelft.nlHigh-throughput screening, resolving complex mixtures.

Emerging Analytical Strategies for Complex Fluorinated Organic Compounds

The analysis of organofluorine compounds is a continually evolving field, driven by their increasing importance in pharmaceuticals, materials, and environmental science. numberanalytics.com Emerging strategies offer more comprehensive characterization than traditional methods.

One key area is the development of techniques for Total Organofluorine (TOF) analysis , such as Combustion Ion Chromatography (CIC). nih.govnih.gov In this method, the sample is combusted to convert all organic fluorine into hydrogen fluoride (B91410) (HF), which is then quantified by ion chromatography. tudelft.nl This provides a measure of the total fluorine content, which can be compared against the amount determined by targeted analyses (like LC-MS) to reveal the presence of unknown fluorinated species. nih.gov

Advanced Mass Spectrometry techniques , including tandem MS (MS/MS) and high-resolution MS (HRMS), are becoming standard for the detailed analysis of complex organofluorine compounds. numberanalytics.com These methods provide intricate structural details and allow for the confident identification of unknowns in complex matrices. numberanalytics.com

Furthermore, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a uniquely powerful tool for organofluorine analysis. numberanalytics.com It offers high sensitivity and a wide chemical shift range, making it possible to distinguish between different fluorine environments within a molecule and in a mixture. numberanalytics.comacs.org ¹⁹F NMR can provide quantitative information and is invaluable for structural verification and the analysis of isomeric purity without the need for derivatization. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations provide fundamental information about the electronic structure and energy of 3-iso-Butoxy-4,5-difluorobenzoyl chloride.

The electronic structure of a molecule dictates its chemical behavior. Molecular Orbital (MO) theory is a cornerstone of electronic structure analysis, describing the wave-like behavior of electrons in molecules. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the isobutoxy group, which are the most electron-rich regions. The LUMO, conversely, is anticipated to be centered on the electron-deficient carbonyl carbon of the benzoyl chloride group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more readily excitable and thus more reactive.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
LUMO -1.5 Localized on the C=O bond and the adjacent carbon of the aromatic ring.
HOMO -7.2 Primarily distributed over the benzene ring and the oxygen atom of the isobutoxy group.

Note: The data in this table is illustrative and represents typical values for a molecule of this nature, as specific computational studies on this compound are not publicly available.

The flexibility of the isobutoxy group in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. DFT offers a good balance between accuracy and computational cost, making it a valuable tool for studying a wide range of molecular properties.

DFT calculations can accurately predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structure elucidation. By calculating the magnetic shielding of each nucleus, the corresponding chemical shifts can be predicted and compared with experimental data to confirm the molecular structure.

Similarly, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. Each vibrational mode involves specific atomic motions, and the calculated frequencies can be used to assign the bands in an experimental IR spectrum, providing further structural confirmation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C=O (Carbonyl) Stretching 1750-1770
C-O (Ether) Stretching 1200-1250
C-F (Aromatic) Stretching 1100-1200

Note: This table contains predicted frequency ranges based on DFT calculations for similar molecules.

DFT provides several tools to predict the reactive sites of a molecule. The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and the fluorine atoms, indicating their nucleophilic character. A positive potential (blue) would be expected around the carbonyl carbon, highlighting its electrophilicity and susceptibility to nucleophilic attack.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide insights into the nature of chemical bonding by mapping the regions of high electron localization, which correspond to covalent bonds and lone pairs. The Reduced Density Gradient (RDG) is used to visualize and characterize non-covalent interactions within and between molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction is nucleophilic acyl substitution, where a nucleophile replaces the chloride ion.

Computational studies can model the entire reaction pathway, from reactants to products, through the transition state. By calculating the energies of the reactants, products, and any intermediates and transition states, the reaction's thermodynamics and kinetics can be understood. For the reaction of this compound with a nucleophile, computational modeling can help to determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. These studies can also elucidate the role of the solvent and other reaction conditions.

Transition State Analysis and Activation Energy Calculations

Transition state analysis is a computational method used to determine the energy barrier of a chemical reaction, known as the activation energy. This analysis helps in understanding the feasibility and rate of a reaction. For this compound, such calculations would be invaluable in predicting its reactivity in various chemical transformations, for instance, in nucleophilic acyl substitution reactions. The calculations would involve mapping the potential energy surface of the reaction to locate the transition state structure, which is the highest point on the reaction pathway between reactants and products. The energy difference between the reactants and the transition state would yield the activation energy.

Table 1: Hypothetical Activation Energies for Reactions of this compound

Reaction Type Hypothetical Activation Energy (kcal/mol)
Hydrolysis Data not available
Aminolysis Data not available
Esterification Data not available

Note: This table is for illustrative purposes only. No published data is available.

Heterolytic Bond Dissociation Energy (HBDE) Correlations

Heterolytic bond dissociation energy (HBDE) is the enthalpy change associated with the cleavage of a chemical bond where the bonding electrons are unevenly distributed between the two resulting fragments, leading to the formation of a cation and an anion. In the context of this compound, the HBDE of the carbon-chlorine bond in the acyl chloride group is of particular interest. A lower HBDE would suggest a greater propensity for the chloride ion to act as a leaving group, indicating higher reactivity. Correlations can often be drawn between HBDE values and the electronic effects of the substituents on the aromatic ring. The electron-withdrawing fluorine atoms and the electron-donating isobutoxy group would influence the stability of the resulting acylium cation.

Table 2: Illustrative Heterolytic Bond Dissociation Energies

Bond Compound Hypothetical HBDE (kcal/mol)
C-Cl This compound Data not available
C-Cl Benzoyl chloride Data not available

Note: This table is for illustrative purposes only. No published data is available.

Molecular Dynamics Simulations and Analysis of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

For this compound, MD simulations could be employed to understand its behavior in different environments. For example, simulations in a solvent like water could reveal how the molecule is solvated and whether specific hydrogen bonding interactions occur.

Noncovalent interaction (NCI) analysis is a computational technique often used in conjunction with MD simulations to visualize and characterize weak intermolecular interactions, such as van der Waals forces, halogen bonds, and hydrogen bonds. Hydrogen bonding, in particular, could play a role in the interactions of this compound if it is in the presence of hydrogen bond donors or acceptors. The fluorine atoms and the oxygen atoms of the ether and carbonyl groups could potentially act as hydrogen bond acceptors.

Table 3: Potential Intermolecular Interactions of this compound

Interaction Type Potential Participating Atoms
Hydrogen Bonding O (ether), O (carbonyl), F atoms with H-bond donors
Halogen Bonding F atoms with nucleophilic atoms
van der Waals Forces Entire molecule

Note: This table represents potential interactions and is not based on specific simulation data.

Applications in Complex Molecule Synthesis and Advanced Materials

Role as a Key Intermediate in Multi-Step Organic Syntheses

In the realm of complex organic synthesis, the strategic use of versatile building blocks is paramount. 3-iso-Butoxy-4,5-difluorobenzoyl chloride serves as a crucial intermediate, enabling chemists to construct intricate molecular architectures through a series of controlled chemical transformations.

The core of this compound is its difluoro-aromatic ring, which provides a rigid and electronically distinct scaffold. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the molecule's reactivity and the properties of its derivatives. Fluorine's high electronegativity can alter the acidity of nearby protons and direct the regioselectivity of subsequent substitution reactions. This allows for the precise construction of more complex substituted aromatic systems that are often sought after in medicinal chemistry and materials science. The isobutoxy group further functionalizes the aromatic ring, adding a flexible, lipophilic component that can be crucial for modulating the physical and biological properties of the final product.

The acyl chloride group is the most reactive site on the molecule, serving as a linchpin for a wide array of chemical modifications. ucalgary.ca Acyl chlorides are highly susceptible to nucleophilic acyl substitution, a fundamental reaction in organic chemistry that allows for the formation of esters, amides, and ketones. ucalgary.ca This reactivity is the key to the derivatization of the 3-iso-butoxy-4,5-difluorobenzoyl moiety. By reacting it with various nucleophiles such as alcohols, amines, and organometallic reagents, a diverse library of compounds can be synthesized from this single precursor. The high reactivity of the acyl chloride ensures that these reactions often proceed under mild conditions with high yields, making it an efficient tool for introducing the difluorinated benzoyl group into a larger molecule. chemicalbook.com

Reaction Type Nucleophile Product Significance
EsterificationAlcohol (R-OH)EsterIntroduction of new functional groups, modification of solubility and electronic properties.
AmidationAmine (R-NH2)AmideFormation of stable amide bonds, crucial in the synthesis of many pharmaceuticals and polymers. nih.gov
Friedel-Crafts AcylationAreneKetoneCreation of carbon-carbon bonds, expanding the molecular framework.

Strategies for the Synthesis of Bioactive Compounds

The unique combination of fluorine atoms and an alkoxy group on the aromatic ring makes this compound a particularly interesting precursor for the synthesis of bioactive molecules. These structural features are known to have a profound impact on the pharmacokinetic and pharmacodynamic properties of drugs and agrochemicals.

In the quest for new therapeutic agents, medicinal chemists often seek to incorporate fluorine into drug candidates. The presence of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and improve membrane permeability. The difluorinated pattern of this compound offers a specific electronic and steric profile that can be exploited in drug design. The isobutoxy group can also play a critical role, potentially interacting with hydrophobic pockets in target enzymes or receptors. The acyl chloride functionality allows for the coupling of this fluorinated building block with other complex fragments to generate novel drug candidates. google.com For instance, it can be reacted with various amine-containing scaffolds to produce a library of amides for biological screening. nih.gov

Structural Feature Potential Advantage in Drug Discovery
Difluoro substitutionEnhanced metabolic stability, increased binding affinity, improved pKa.
Isobutoxy groupIncreased lipophilicity, potential for specific hydrophobic interactions.
Acyl chlorideVersatile handle for coupling with other molecular fragments.

The principles that make fluorinated compounds valuable in medicine also apply to the development of modern agrochemicals. The introduction of fluorine can lead to pesticides and herbicides with increased potency, greater selectivity, and improved environmental persistence profiles. Substituted benzoyl chlorides are known intermediates in the production of various agrochemicals. chemicalbook.com The specific substitution pattern of this compound could be leveraged to create new active ingredients for crop protection. Beyond agrochemicals, this compound can also serve as a precursor for a range of specialty chemicals, where the unique properties imparted by the fluorine and isobutoxy groups are desirable.

Development of Fluorine-Containing Polymers and High-Performance Materials

The incorporation of fluorine into polymers is a well-established strategy for creating materials with exceptional properties. Fluoropolymers are renowned for their high thermal stability, chemical inertness, low surface energy, and excellent weather resistance. While specific examples of polymers derived from this compound are not widely reported, its structure suggests its potential as a monomer or a modifying agent in the synthesis of advanced materials.

The difluorinated aromatic unit can be integrated into the backbone of polymers such as polyamides or polyesters through polycondensation reactions involving the acyl chloride group. The resulting polymers would be expected to exhibit enhanced thermal stability and chemical resistance due to the strong carbon-fluorine bonds. researchgate.net Furthermore, the isobutoxy side chains could influence the polymer's solubility and processing characteristics. The presence of fluorine can also lead to materials with low dielectric constants, making them attractive for applications in microelectronics. The development of such specialty polymers from this compound represents a promising area for future research in materials science. researchgate.net

Integration into High-Throughput Synthesis and Automated Platforms for Optimization

The utility of a reagent like This compound in an automated synthesis workflow lies in its ability to introduce a unique structural motif—the 3-isobutoxy-4,5-difluoro-benzoyl group—into a diverse set of molecules. This is particularly relevant in the generation of compound libraries for drug discovery and advanced materials research. niscpr.res.innih.gov

Automated platforms, often employing robotic liquid handlers and reaction blocks, can perform numerous reactions simultaneously under precisely controlled conditions. nih.gov In this context, a solution of This compound could be dispensed into an array of wells, each containing a different amine or alcohol. The subsequent automated workup and purification steps would yield a library of novel amide or ester derivatives.

The optimization of reaction conditions is a critical aspect of high-throughput synthesis. Automated platforms can be programmed to systematically vary parameters such as temperature, reaction time, and reagent stoichiometry. nih.gov For instance, in the acylation of a library of primary amines with This compound , an automated system could explore a matrix of conditions to identify those that maximize the yield and purity for a broad range of substrates.

A hypothetical experimental design for the optimization of a reaction using This compound on an automated platform is presented in the table below.

ParameterRange of VariationPurpose
Temperature0 °C to 80 °CTo determine the optimal temperature for reaction completion and minimizing side products.
Reaction Time1 hour to 24 hoursTo identify the minimum time required for complete conversion.
Base Equivalent1.1 to 2.0 eq.To optimize the neutralization of the HCl byproduct without promoting side reactions.
SolventDichloromethane, Acetonitrile (B52724), TetrahydrofuranTo assess the impact of solvent polarity on reaction efficiency and product solubility.

The data generated from such an automated optimization study would be crucial for establishing a robust and scalable synthesis protocol for libraries of compounds derived from This compound .

While direct research on the application of This compound in high-throughput synthesis is limited, the principles of automated chemistry suggest its potential as a valuable tool for the rapid generation and optimization of complex molecules and advanced materials. nih.govbeilstein-journals.org The continued development of automated synthesis platforms will undoubtedly facilitate the integration of a wider range of functionalized building blocks, including specialized benzoyl chlorides, into the discovery pipelines of the future. nih.gov

Structural Analysis and Crystallography of 3 Iso Butoxy 4,5 Difluorobenzoyl Chloride and Analogues

Solid-State Structural Characterization

The solid-state structure of a molecule provides a definitive map of its atomic arrangement, bond lengths, and the intermolecular forces that govern its crystal lattice. While a specific crystal structure for 3-iso-butoxy-4,5-difluorobenzoyl chloride is not publicly available, extensive analysis of its analogues, such as fluorinated benzoyl chlorides and other substituted benzenes, allows for a comprehensive and predictive understanding of its crystallographic features.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For analogues like benzoyl fluoride (B91410), low-temperature X-ray analysis has provided detailed structural data. nih.gov In these structures, the aromatic ring generally maintains its planarity, but the substituents cause slight distortions. The C(phenyl)–C(carbonyl) bond is often shortened when an electron-withdrawing group like a halogen replaces the hydroxyl group of the parent carboxylic acid. nih.gov

Studies on various fluorinated benzoyl chlorides, crystallized in situ, show how the position and number of fluorine atoms affect the molecular arrangement. researchgate.net For the title compound, it is expected that the C-F bonds would be approximately 1.35 Å, and the C-Cl bond of the acyl chloride group would be around 1.79 Å, consistent with typical values. The C=O double bond is anticipated to be approximately 1.22 Å. nih.gov The geometry of the benzene (B151609) ring itself is also influenced; electronegative substituents like fluorine can cause an increase in the endocyclic angle at the substituted carbon and a shortening of the adjacent C-C bonds in the ring. researchgate.net

Table 1: Representative Crystallographic Data for Benzoyl Halide Analogues Data extracted from studies on benzoyl fluoride. nih.gov

ParameterValue (Å)Description
C=O Bond Length~1.22Typical double bond length for a carbonyl group in an acyl halide.
CPh-C(O) Bond Length~1.48The single bond connecting the phenyl ring to the carbonyl carbon.
C-F Bond Length (Acyl)~1.30Bond length for the fluorine atom attached to the carbonyl group in benzoyl fluoride.
Aromatic C-C Bond Lengths~1.39Average bond length within the benzene ring, showing slight variations due to substitution.

The crystal packing of this compound would be heavily influenced by a network of weak intermolecular interactions. The presence of organic fluorine is significant in directing crystal packing motifs. researchgate.net In analogous fluorinated aromatic compounds, interactions such as C–H···F, C–F···π, and F···F contacts are crucial. researchgate.netacs.orgresearchgate.net These interactions, although individually weak, collectively stabilize the crystal lattice and can lead to dramatic changes in solid-state packing behavior compared to non-fluorinated counterparts. acs.orgresearchgate.net

Table 2: Common Intermolecular Interactions in Fluorinated Aromatic Compounds

Interaction TypeDescriptionSignificance
C–H···FA weak hydrogen bond between a carbon-bound hydrogen and a fluorine atom.Frequently observed and contributes significantly to lattice energy and packing. researchgate.netresearchgate.net
F···FContacts between fluorine atoms on adjacent molecules.Their contribution is debated but they are often observed and can influence packing motifs. researchgate.netresearchgate.net
C–F···πAn interaction between a polarized C-F bond and the electron cloud of an aromatic ring.Plays a role in the stabilization of crystal structures. acs.orgresearchgate.net
π–π StackingAttractive, noncovalent interactions between aromatic rings.Can be cofacial or slipped; fundamental for the packing of many aromatic compounds. acs.orgnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science. nih.gov Different polymorphs can have distinct physical properties. While polymorphism is less common in cocrystals than in single-component crystals, it is still possible. nih.gov Co-crystallization, the process of forming a crystalline structure from two or more different molecules in a defined stoichiometric ratio, is a widely used technique to modify the physicochemical properties of a substance. mdpi.comyoutube.com

Studies on related compounds, such as 4-fluorobenzoic acid and 5-fluorocytosine, demonstrate how co-crystallization can be used to generate new solid forms with tailored hydrogen-bonding networks. researchgate.netnih.gov For a molecule like this compound, co-crystallization could be explored with suitable co-formers to create novel structures. The process relies on non-covalent interactions like hydrogen bonds and π-π stacking between the active molecule and the co-former. mdpi.com The selection of a co-former is crucial, as it must be complementary to the target molecule to form a stable, ordered cocrystal lattice. nih.gov

Solution-State Conformation and Atropisomerism Considerations

In solution, molecules are dynamic and can adopt multiple conformations. The study of solution-state conformation, often using Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for understanding a molecule's behavior in a non-crystalline environment. nih.govfrontiersin.org For benzoyl derivatives, the conformation is largely defined by the rotation around the C(aryl)–C(carbonyl) single bond. Unsubstituted benzoyl chloride is known to prefer a planar conformation to maximize conjugation between the aromatic ring and the carbonyl group. researchgate.net

However, the presence of a bulky ortho substituent, such as the iso-butoxy group in the title compound, introduces significant steric hindrance. This steric clash can force the carbonyl group to twist out of the plane of the benzene ring. researchgate.net Studies on ortho-substituted benzoyl halides and related ketones show that a perpendicular or significantly twisted conformation can become the preferred state to alleviate steric strain, even at the cost of reduced electronic conjugation. researchgate.netrsc.org

This hindered rotation around the C(aryl)–C(carbonyl) bond raises the possibility of atropisomerism—a type of axial chirality where rotation is so restricted that different rotational isomers (atropisomers) can be isolated. nih.gov While common in biaryl systems, atropisomerism is also observed in other scaffolds, including anilides and benzamides with bulky ortho-substituents. nih.govrsc.org The rotational barrier required for stable atropisomers depends on the size of the ortho groups. Given the steric bulk of the iso-butoxy group adjacent to the benzoyl chloride moiety, it is plausible that this compound could exhibit atropisomerism, though the stability and isolability of the isomers would depend on the precise energy barrier to rotation.

Influence of Fluorine and iso-Butoxy Substituents on Molecular Geometry and Conformational Preferences

The molecular geometry and conformational behavior of this compound are a direct consequence of the combined electronic and steric effects of its substituents.

The two fluorine atoms at the C4 and C5 positions exert a powerful electron-withdrawing inductive effect. vaia.comnih.gov This effect deactivates the aromatic ring and alters its geometry, typically by shortening the C-C bonds adjacent to the C-F bonds and modifying the ring's internal angles. researchgate.net While the inductive effect is strong, fluorine can also participate in resonance, though this is generally weaker. vaia.com Furthermore, the C-F bonds introduce localized dipoles and act as sites for specific intermolecular interactions (e.g., C-H···F), which are critical in defining the solid-state packing. researchgate.netrsc.orgnih.gov The substitution of hydrogen with fluorine is a well-established strategy to enhance the thermal and chemical stability of aromatic compounds. nih.govresearchgate.net

The iso-butoxy group at the C3 position introduces contrasting effects. As an alkoxy group, it is electron-donating through resonance, opposing the inductive withdrawal of the fluorine atoms and the benzoyl chloride group. However, its most significant contribution is steric. The branched, bulky nature of the iso-butoxy group creates substantial steric hindrance with the adjacent benzoyl chloride group. researchgate.netnih.gov This steric pressure is the primary driver for non-planar conformations around the C(aryl)–C(carbonyl) bond and is the key factor in considering the potential for atropisomerism. researchgate.net The conformation of the flexible iso-butoxy chain itself will also be influenced by its interaction with the adjacent groups on the ring.

Historical and Contemporary Perspectives in Organofluorine Chemistry

Evolution of Fluorinated Benzoyl Chloride Chemistry

The chemistry of fluorinated benzoyl chlorides is intrinsically linked to the broader development of methods for creating acyl fluorides. Benzoyl chlorides, as a class of acyl halides, are highly reactive intermediates valuable in the synthesis of esters, amides, and ketones through reactions with alcohols, amines, and carbanions, respectively. wikipedia.org While their reactivity is a great asset, the chloride can sometimes be too reactive, leading to challenges with selectivity and functional group tolerance. Acyl fluorides, by comparison, are generally more stable and less prone to hydrolysis than their chloride counterparts, yet are sufficiently reactive for many synthetic transformations, making them increasingly valuable intermediates. researchgate.netreddit.com

The history of fluorinated acyl halides begins with one of the pioneers of organofluorine chemistry. In 1862, the chemist and composer Alexander Borodin reported the first nucleophilic displacement of chlorine by fluorine in benzoyl chloride by reacting it with potassium hydrogen fluoride (B91410) to produce benzoyl fluoride. redalyc.orgwikipedia.org This reaction was a landmark achievement, establishing a foundational method for halogen exchange (now known as the Halex process) in the synthesis of fluoroaromatic compounds. nih.govresearchgate.netnih.gov The Halex process, which uses inexpensive inorganic fluorides like potassium fluoride to displace other halogens, remains a cornerstone of industrial synthesis for electron-deficient aromatic systems. nih.gov

For many years, the synthesis of acyl fluorides relied on harsh or toxic reagents. researchgate.net However, recent decades have seen the development of safer and more practical protocols. Modern approaches often focus on the direct "deoxyfluorination" of the parent carboxylic acids, avoiding the need to first form a more reactive intermediate like an acid chloride. researchgate.net These new methods utilize a range of advanced reagents, including those based on sulfur, phosphorus, and α-fluoroamines, as well as transition-metal catalysis, to achieve the transformation under milder conditions with greater functional group compatibility. researchgate.net The synthesis of a complex molecule like 3-iso-Butoxy-4,5-difluorobenzoyl chloride would likely proceed from its corresponding carboxylic acid, 3-iso-butoxy-4,5-difluorobenzoic acid, using standard chlorinating agents like thionyl chloride or oxalyl chloride. wikipedia.org

Milestones in the Synthesis and Application of Organofluorine Compounds

The journey to creating complex molecules like this compound is built upon several fundamental breakthroughs in organofluorine chemistry.

Pioneering Contributions of Borodin: Alexander Borodin's 1862 synthesis of benzoyl fluoride was a seminal event. nih.govresearchgate.net It was one of the very first examples of synthesizing an organofluorine compound via halogen exchange, a principle that is now widely used in the industrial production of fluorochemicals. nih.gov This work demonstrated that fluorine could be controllably introduced into organic structures, paving the way for future exploration. redalyc.orgexploringcapitalism.com

Isolation of Elemental Fluorine and Early Synthesis: For decades, the advancement of fluorine chemistry was hampered by the inability to isolate the element itself. This changed in 1886 when Henri Moissan successfully isolated elemental fluorine (F₂) via electrolysis, a feat for which he later won the Nobel Prize. numberanalytics.comwikiwand.com However, the extreme reactivity and toxicity of F₂ made early fluorination attempts difficult and often dangerous. nih.govnumberanalytics.com The pioneering years were characterized by the development of more manageable fluorinating agents. The Swarts reaction, developed in the 1890s, used antimony trifluoride (SbF₃) to install fluorine into organic molecules, particularly in side chains, such as converting benzotrichloride (B165768) to benzotrifluoride. nih.gov

Industrial Scale-Up and Commercialization: The industrial era of organofluorine chemistry began in the 1930s. Researchers at General Motors discovered the utility of chlorofluorocarbons (CFCs) as non-toxic, non-flammable refrigerants, leading the DuPont company to commercialize them under the trade name Freon. wikiwand.com The demand for fluorinated compounds skyrocketed during World War II with the Manhattan Project, which required the handling of uranium hexafluoride, driving significant advancements in the expertise needed to manage reactive fluorine-containing materials. researchgate.net This wartime research accelerated the post-war development of a vast array of fluorinated materials, including polymers like Polytetrafluoroethylene (PTFE), famously known as Teflon. researchgate.net

These milestones collectively transformed fluorine from a laboratory curiosity into a vital element for producing materials, pharmaceuticals, and agrochemicals, setting the stage for the synthesis of highly specialized reagents like this compound. numberanalytics.comnih.govresearchgate.net

Current Trends and Future Directions in Fluorine Chemistry Relevant to Acyl Halides and Isobutoxy Substituents

The field of organofluorine chemistry is currently experiencing a renaissance, with the development of sophisticated new methods that offer unprecedented precision and efficiency. These trends directly impact the synthesis and potential use of molecules like this compound.

Current Trends:

Advanced Catalytic Methods: A major focus of modern research is the use of transition metals to catalyze the formation of C-F bonds. Palladium- and copper-catalyzed reactions, for instance, have enabled the fluorination of aryl halides and triflates under much milder conditions than traditional methods. nih.govyoutube.comthermofisher.com A particularly relevant breakthrough is the catalytic, asymmetric α-fluorination of acid chlorides, which allows for the creation of chiral α-fluorinated carboxylic acid derivatives with high enantioselectivity. nih.gov

Direct C–H Fluorination: One of the most sought-after transformations is the direct replacement of a C-H bond with a C-F bond. This "late-stage fluorination" strategy allows fluorine to be introduced into a complex molecule at a late step in the synthesis, which is highly valuable in medicinal chemistry. pku.edu.cnbeilstein-journals.org Significant progress has been made using radical-based reactions and various catalytic systems. beilstein-journals.orgorganic-chemistry.org

Novel Reagents and Reaction Conditions: The development of new, safer, and more selective fluorinating agents continues to be a priority. chinesechemsoc.orgthermofisher.com Furthermore, emerging technologies like electrochemical synthesis and photoredox catalysis are providing green and efficient alternatives to traditional methods, often proceeding under very mild conditions. numberanalytics.comacs.orgmdpi.com

Role of Substituents: The specific substitution pattern of this compound is designed to modulate its properties.

Difluoro Groups: The two adjacent fluorine atoms on the benzene (B151609) ring significantly alter the electronic character of the molecule. Fluorine is the most electronegative element, and its presence can influence the reactivity of the acyl chloride group and affect how the molecule interacts with biological targets. chinesechemsoc.org

Isobutoxy Group: The isobutoxy substituent (–OCH₂CH(CH₃)₂) primarily impacts the molecule's steric profile and solubility. Alkoxy groups are often incorporated into drug-like molecules to enhance aqueous solubility and fine-tune pharmacokinetic properties. nih.gov In some contexts, substituents like the isobutyl group are essential for biological activity; for example, the isobutyl moiety of the drug ibuprofen (B1674241) is critical for its COX-inhibitory effect. nih.gov The placement of such groups can be used to block metabolic pathways or to orient the molecule within a specific enzyme's active site. nih.govpressbooks.pub

Future Directions: The future of fluorine chemistry is geared towards sustainability and increased precision. Key goals include the development of fluorinating agents from renewable sources, the design of more efficient catalytic cycles to minimize waste, and the expansion of flow chemistry techniques for safer and more scalable production. numberanalytics.com Furthermore, methods for the selective cleavage of the strong C-F bond are being explored, which could open new pathways for the functionalization and recycling of fluorinated compounds. acs.org These advancements will continue to expand the chemist's toolkit, enabling the synthesis of ever more complex and functional molecules built upon scaffolds like that of this compound.

Data Tables

Table 1: Physicochemical Properties of the Related Compound 3,5-Difluorobenzoyl chloride

To provide a reference for the expected properties of a difluorinated benzoyl chloride, the data for the known isomer, 3,5-Difluorobenzoyl chloride, is presented below.

PropertyValueSource
CAS Number 129714-97-2 sigmaaldrich.com
Molecular Formula C₇H₃ClF₂O sigmaaldrich.com
Molecular Weight 176.55 g/mol sigmaaldrich.com
Appearance --
Refractive Index (n20/D) 1.5031 sigmaaldrich.com
Flash Point 69 °C (156.2 °F) sigmaaldrich.com
Reactivity Reacts with water fishersci.be

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-iso-butoxy-4,5-difluorobenzoyl chloride, and how can reaction efficiency be maximized?

  • Methodology :

  • Start with 4,5-difluorobenzoic acid as the precursor. Convert it to the acid chloride using oxalyl chloride (2 equiv.) in dichloromethane (DCM) under inert atmosphere (N₂), with a catalytic amount of DMF to accelerate the reaction. Stir at room temperature for 90 minutes, followed by solvent removal under vacuum .
  • Introduce the iso-butoxy group via nucleophilic substitution or Mitsunobu reaction on a pre-functionalized benzoyl chloride intermediate. Monitor reaction progress using TLC or HPLC.
    • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acid chloride. Purify intermediates via column chromatography (e.g., 1–20% MeOH-DCM gradients) .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the iso-butoxy chain (δH ~1.0–1.5 ppm for CH₃ groups) and fluorine substitution patterns (deshielded aromatic protons) .
  • Mass Spectrometry : HRMS (ESI−) for molecular ion validation (e.g., [M−H]⁻ peak matching calculated mass ±5 ppm) .
  • IR Spectroscopy : Detect C=O stretching (~1680–1720 cm⁻¹) and C–F bonds (~1100–1250 cm⁻¹) .

Q. What are the stability and storage requirements for this compound?

  • Stability : Acid chlorides are moisture-sensitive. Store under inert gas (argon) at −20°C in sealed, dark glass vials to prevent decomposition.
  • Decomposition Signs : Cloudiness or gas evolution indicates hydrolysis. Confirm stability via periodic NMR checks .

Advanced Research Questions

Q. How can regioselective fluorination be achieved during the synthesis of this compound?

  • Methodology :

  • Use directed ortho-metalation (DoM) strategies with directing groups (e.g., methoxy) to control fluorine placement. Replace directing groups post-fluorination via hydrolysis or cross-coupling .
  • Optimize fluorinating agents (e.g., Selectfluor®) and reaction conditions (temperature, solvent polarity) to minimize by-products. For example, fluorination at 0°C in acetonitrile may enhance selectivity .
    • Data Contradiction Analysis : If unexpected substitution occurs, compare ¹⁹F NMR spectra with literature (e.g., NIST data ) and adjust protecting group strategies.

Q. What mechanistic insights explain side reactions during thiocyanate coupling with this benzoyl chloride?

  • Mechanistic Study :

  • React with sodium thiocyanate in dry acetone to form the acyl thiocyanate intermediate. Monitor intermediates via in situ IR (C≡N stretch ~2100 cm⁻¹).
  • Side reactions (e.g., hydrolysis) arise from residual moisture. Use molecular sieves and rigorously dry solvents .
    • Troubleshooting : If coupling yields <50%, increase equivalents of amine nucleophile or employ Schlenk techniques for oxygen-sensitive steps .

Q. How can researchers resolve contradictions in spectral data for fluorinated benzoyl chloride derivatives?

  • Case Example : If observed δH values deviate from computational predictions (e.g., DFT calculations):

  • Re-examine solvent effects (CDCl₃ vs. DMSO-d6 shifts).
  • Validate via independent synthesis of a reference compound (e.g., 3,5-difluorobenzoyl chloride ).
    • Table : Reference Spectral Data for Related Compounds
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS [M−H]⁻
3,5-Difluorobenzoyl chloride 7.91 (s, 2H)169.3 (C=O)176.548
4-Butoxy-3,5-dichlorobenzoic acid 7.91 (s, 2H)156.4 (C–O)261.0078

Q. What role does this compound play in synthesizing bioactive molecules?

  • Application : Use as a key intermediate in quinolone antibiotics or kinase inhibitors. Couple with amines (e.g., aniline derivatives) to form amide bonds, followed by cyclization to generate heterocycles .
  • Advanced Protocol : For low-yielding steps, optimize via microwave-assisted synthesis (e.g., 100°C, 30 minutes) or flow chemistry to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.